Falecalcitriol

描述

法乐钙三醇是钙三醇的类似物,钙三醇是维生素 D 的一种形式。 它以其在体内和体外系统中的更高效力而闻名,与钙三醇相比,它具有更长的作用持续时间 。 法乐钙三醇主要用于治疗与钙和骨骼代谢相关的疾病,例如继发性甲状旁腺功能亢进 .

准备方法

合成路线和反应条件: 法乐钙三醇的合成涉及多个步骤,包括在特定条件下中间体的反应。 一种方法涉及六水合氯化镍和锌粉与吡啶中的中间体化合物反应,然后进行一系列涉及二异丙基乙胺和甲氧基氯甲烷的反应 。 该过程包括加热、冷却以及使用惰性气体来维持反应条件。

工业生产方法: 法乐钙三醇的工业生产侧重于优化产量和安全性。 该过程涉及使用具有成本效益的原材料和简化的反应步骤,以降低成本并提高安全性 。 生产方法确保最终产品满足所需的纯度和效力标准。

化学反应分析

反应类型: 法乐钙三醇会经历各种化学反应,包括氧化、还原和取代。 这些反应对其合成和修饰至关重要。

常用试剂和条件: 法乐钙三醇合成中常用的试剂包括六水合氯化镍、锌粉、二异丙基乙胺和甲氧基氯甲烷 。 这些反应通常在受控温度和惰性气体条件下进行,以确保预期结果。

形成的主要产物: 涉及法乐钙三醇的反应形成的主要产物包括各种中间体,这些中间体经过进一步加工才能获得最终化合物。 这些中间体对法乐钙三醇的分步合成至关重要 .

科学研究应用

Secondary Hyperparathyroidism

Falecalcitriol is primarily indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD). Studies have shown that this compound effectively suppresses parathyroid hormone (PTH) levels while maintaining calcium and phosphate balance . A notable study compared oral this compound with intravenous calcitriol, demonstrating that this compound was more effective in reducing serum intact PTH levels over a treatment period .

Vitamin D Receptor Mutations

Research indicates that this compound can activate mutant VDRs associated with vitamin D-dependent rickets type II more effectively than calcitriol. This property suggests that this compound may offer therapeutic benefits for patients who do not respond adequately to conventional vitamin D therapies .

Cancer Therapy

Emerging evidence suggests potential applications of this compound in oncology. Vitamin D analogs, including this compound, have been studied for their ability to inhibit cancer cell proliferation and induce differentiation in various malignancies. Preclinical studies indicate that this compound may enhance the antitumor effects when combined with other chemotherapeutic agents . The compound's ability to modulate immune responses also opens avenues for its use in cancer immunotherapy .

Case Studies and Research Findings

Several studies have documented the clinical efficacy of this compound:

- Clinical Trial on Hemodialysis Patients : A randomized crossover trial involving hemodialysis patients showed significant reductions in serum PTH levels with this compound compared to calcitriol, highlighting its effectiveness in managing secondary hyperparathyroidism .

- Transcriptional Activation Studies : In vitro studies demonstrated that this compound activates VDRs with mutations linked to rickets, suggesting its potential as a treatment option for genetically resistant cases .

- Oncology Applications : Research has indicated that this compound may enhance the effectiveness of cancer treatments by promoting differentiation and inhibiting proliferation in various cancer cell lines, although further clinical trials are necessary to confirm these findings .

Comparative Efficacy Table

| Parameter | This compound | Calcitriol |

|---|---|---|

| PTH Suppression | Significant | Moderate |

| Activation of Mutant VDRs | High | Low |

| Half-Life | Longer | Shorter |

| Clinical Use | Secondary hyperparathyroidism, potential oncology applications | General vitamin D deficiency |

作用机制

法乐钙三醇通过作为维生素 D 受体 (VDR) 的激动剂发挥作用。 它与 VDR 结合,然后与称为维生素 D 反应元件 (VDRE) 的特定 DNA 序列相互作用,以调节各种基因的表达 。 这种调节影响钙和磷酸盐代谢,导致钙吸收增加和骨骼健康改善 。 参与法乐钙三醇作用的分子靶点和途径包括抑制甲状旁腺激素 (PTH) 的分泌和刺激成纤维细胞生长因子 23 (FGF23) 的产生 .

相似化合物的比较

类似化合物: 法乐钙三醇类似于其他维生素 D 类似物,例如钙三醇、阿尔法钙化醇、麦角钙化醇、帕立骨化醇和多塞骨化醇 。 这些化合物具有结构相似性,用于治疗与钙和骨骼代谢相关的类似疾病。

独特性: 法乐钙三醇区别于其他类似化合物的特点是其更高的效力和更长的作用持续时间 。 它被设计为从 CYP24A1 的代谢中逃逸,这使其能够在更长的时间内保持其生物活性 。 这使得法乐钙三醇成为治疗继发性甲状旁腺功能亢进等疾病的更有效选择,在这些疾病中,持续的作用是有益的。

生物活性

Falecalcitriol is a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), specifically designed to evade metabolism by the enzyme CYP24A1. Since its introduction in 2001, it has been primarily utilized for the treatment of secondary hyperparathyroidism. The compound features a unique hexafluoroisopropanol unit in its side chain, which contributes to its distinct biological activities and metabolic profile.

This compound functions primarily through its interaction with the vitamin D receptor (VDR). This interaction facilitates the regulation of gene transcription associated with calcium and phosphate homeostasis, thereby influencing bone metabolism and parathyroid hormone (PTH) secretion. Notably, this compound's structure allows it to resist rapid degradation, leading to prolonged biological effects compared to its parent compound, calcitriol.

Key Biological Effects

- Calcium and Phosphate Regulation : Like other vitamin D analogs, this compound enhances intestinal absorption of calcium and phosphate, contributing to mineral homeostasis.

- FGF23 Production : this compound induces fibroblast growth factor 23 (FGF23) production in osteocytes, although it does so at a lower level compared to calcitriol. This induction plays a significant role in phosphate regulation and bone metabolism .

Comparative Analysis with Other Vitamin D Analogs

The following table summarizes the biological activity of this compound compared to other vitamin D analogs:

| Compound | FGF23 Induction | CYP24A1 Resistance | Calcium Absorption | Clinical Use |

|---|---|---|---|---|

| Calcitriol | High | Low | High | Osteoporosis, rickets |

| Paricalcitol | Moderate | Moderate | Moderate | Secondary hyperparathyroidism |

| This compound | Low | High | High | Secondary hyperparathyroidism |

| Eldecalcitol | Moderate | Moderate | High | Secondary hyperparathyroidism |

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy of this compound in treating secondary hyperparathyroidism. Notable findings include:

- Efficacy in Dialysis Patients : A study demonstrated that this compound effectively reduced PTH levels in patients undergoing dialysis, showcasing its potential in managing renal osteodystrophy .

- Comparison with Calcitriol : Research indicates that this compound has a more favorable safety profile than calcitriol, particularly regarding hypercalcemia incidence .

Case Studies

-

Patient Case Study on Dialysis :

- A 62-year-old male patient with end-stage renal disease was treated with this compound. After six months, there was a significant reduction in serum PTH levels from 600 pg/mL to 300 pg/mL without notable increases in serum calcium or phosphate levels.

- Long-term Efficacy Study :

属性

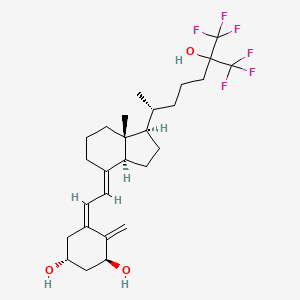

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYGGHVSFMUHLH-UUSULHAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027560 | |

| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83805-11-2 | |

| Record name | Falecalcitriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83805-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Falecalcitriol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083805112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FALECALCITRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70A8514T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does falecalcitriol interact with its target, the vitamin D receptor (VDR)?

A1: this compound, like other active vitamin D analogs, binds to the vitamin D receptor (VDR) in the nucleus of target cells [, , , ]. This binding activates the VDR, enabling it to interact with specific DNA sequences and regulate the expression of target genes [].

Q2: What are the downstream effects of this compound binding to the VDR?

A2: this compound binding to the VDR primarily influences calcium and phosphorus homeostasis, and bone metabolism [, , , ]. It promotes intestinal calcium absorption, enhances bone mineralization, suppresses parathyroid hormone (PTH) synthesis and secretion, and regulates cell growth and differentiation in various tissues [, , , , ].

Q3: Is the interaction of this compound with the VDR different compared to other vitamin D analogs?

A3: this compound demonstrates higher potency and longer-lasting effects compared to some other analogs, such as calcitriol [, , , , ]. This enhanced activity is likely due to differences in its metabolism, specifically its resistance to inactivation by the enzyme CYP24 and its conversion to a still-active metabolite, F6-1,23S,25(OH)3 vitamin D3 [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound (also known as 1,25(OH)2 26,27-F6 D(3)) has the molecular formula C27H40F6O3 and a molecular weight of 522.58 g/mol [, , ].

Q5: Are there any studies on the stability of this compound under various storage conditions?

A5: Limited information is available in the provided research articles regarding the stability of this compound under various storage conditions. Further research is needed to assess its stability profile.

Q6: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A6: this compound is primarily administered orally [, , , , , ]. It is metabolized by the enzyme CYP24, but unlike calcitriol, it is converted to F6-1,23S,25(OH)3 vitamin D3, which retains biological activity [, ]. This altered metabolism contributes to its potent and prolonged effects [, ]. More research is needed to fully characterize its ADME profile.

Q7: What is the evidence for the efficacy of this compound in treating secondary hyperparathyroidism (SHPT)?

A7: Multiple clinical trials demonstrate that this compound effectively suppresses PTH levels in hemodialysis patients with SHPT [, , , , , , , , ]. These studies indicate its potential as a valuable treatment option for managing SHPT in this patient population [, , , , , , ].

Q8: Has this compound been studied for applications beyond SHPT?

A8: Yes, research suggests that this compound may also be beneficial for treating other conditions like hypoparathyroidism and plaque psoriasis [, , ]. Further research is necessary to fully understand its potential in these areas.

Q9: What are the potential side effects of this compound treatment?

A9: While generally well-tolerated, this compound, like other vitamin D analogs, can cause hypercalcemia, particularly at higher doses [, , , , ]. Careful monitoring of serum calcium levels is essential during treatment [, , ].

Q10: Are there any specific drug delivery strategies being explored for this compound?

A10: While the provided research focuses primarily on oral administration, future investigations could explore alternative drug delivery systems for this compound to improve its therapeutic index and target specific tissues.

Q11: What are some of the key research tools and resources for studying this compound?

A11: Key research tools include cell-based assays, animal models, clinical trials, and analytical techniques like HPLC [, , ]. Access to these resources is crucial for advancing our understanding of this compound's therapeutic potential and developing safe and effective treatment strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。